4-Amino-2-(trifluoromethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDQDRGSKCUULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609783-06-4 | |
| Record name | 4-amino-2-(trifluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 4-Amino-2-(trifluoromethoxy)benzonitrile
Multi-Step Synthesis from Fluorinated Precursors
Information regarding this synthetic route for this compound is not available in the reviewed literature.
Positioning Bromination, Cyano Group Displacement, and Aminolysis Substitution
Specific details on this reaction sequence for the synthesis of this compound could not be found.
Reagent Systems and Optimized Conditions for Industrial Production
No data on optimized industrial-scale production of this compound is publicly available.
Alternative Synthetic Protocols
Nucleophilic Substitution and Trifluoromethylation Strategies
While these strategies are common in fluorine chemistry, their specific application to the synthesis of this compound is not documented in the available resources.
Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde
A documented method for synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) involves the conversion of 4-Amino-2-trifluoromethylbenzaldehyde. This process utilizes a reaction mixture heated to reflux for an extended period to facilitate the transformation. chemicalbook.com The procedure involves heating the starting aldehyde with toluene (B28343), acetic acid, and ammonia (B1221849) hydrogen sulfate (B86663). chemicalbook.com Following the reaction, the mixture is treated with sodium hydroxide (B78521) and water, and the desired product is isolated from the organic layer. chemicalbook.com This specific synthesis route demonstrates a high yield and purity of the final compound. chemicalbook.com
Reaction Components for Synthesis from 4-Amino-2-trifluoromethylbenzaldehyde
| Component | Role | Quantity (Example Scale) |
|---|---|---|
| 4-Amino-2-trifluoromethylbenzaldehyde | Starting Material | 18.8 kg |
| Toluene | Solvent | 200 kg |
| Acetic Acid | Reagent | 1.88 kg |
| Ammonia Hydrogen Sulfate | Reagent | 11.45 kg |
| Sodium Hydroxide | Workup Reagent | 3 kg |
Reaction Chemistry of 4-Amino-2-(trifluoromethyl)benzonitrile
Transformations Involving the Amino Group
The amino group of 4-Amino-2-(trifluoromethyl)benzonitrile is a key site for further chemical transformations. It can serve as a nucleophile in various reactions. For instance, it is a crucial starting material in the synthesis of non-steroidal androgen receptor modulators like Bicalutamide. chemicalbook.com In these syntheses, the amino group undergoes reactions to form more complex amide or acrylamide (B121943) structures. chemicalbook.com
In a more general context, the reactivity of 2-aminobenzonitriles involves the amino group acting as a nucleophile in addition reactions. One such process is the aza-Michael addition to ynones, which is followed by an intramolecular cyclization. cardiff.ac.uk This reaction pathway, initiated by the deprotonation of the amine, leads to the formation of polysubstituted 4-aminoquinolines. cardiff.ac.uk The nucleophilic character of the amino group is fundamental to initiating this cascade reaction. cardiff.ac.uk
Reactivity of the Nitrile Functionality
The nitrile group in 4-Amino-2-(trifluoromethyl)benzonitrile exhibits characteristic reactivity. While generally robust and often passing through metabolic processes unchanged, its electronic properties are significant for molecular interactions. nih.gov The nitrile group can function as a hydrogen bond acceptor, a role that is critical in its interaction with biological targets such as enzymes. nih.gov
In synthetic chemistry, the nitrile group can participate in cyclization reactions. Following an initial aza-Michael addition involving the amino group of a 2-aminobenzonitrile, the nitrile functionality can undergo an intramolecular annulation. cardiff.ac.uk This step is crucial in the formation of quinoline (B57606) ring systems, where the nitrile carbon is attacked by an intermediate species, leading to the construction of the new heterocyclic ring. cardiff.ac.uk Although the nitrile is not particularly electrophilic unless activated by adjacent electron-withdrawing groups, its participation in orchestrated cyclization reactions is a key aspect of its reactivity. cardiff.ac.uknih.gov
Ortho-Trifluoromethyl Group Influences on Aromatic Reactivity
The trifluoromethyl (-CF₃) group positioned ortho to the amino group has a profound influence on the physicochemical properties and reactivity of the molecule. The -CF₃ group is highly lipophilic, a property that can enhance a molecule's ability to permeate biological membranes. mdpi.com Its presence significantly increases the metabolic stability of the compound due to the high bond dissociation energy of the C-F bond. mdpi.com
Electronically, the trifluoromethyl group is strongly electron-withdrawing. This property alters the electron density of the aromatic ring, which in turn affects its reactivity in electrophilic or nucleophilic aromatic substitution reactions. mdpi.com Its steric bulk is also a significant factor, being larger than a methyl group, which can influence the approach of reagents and the conformation of the molecule, thereby affecting interactions with biological receptors. mdpi.com
Advanced Synthetic Applications and Derivative Chemistry
Synthesis of Complex Organic Molecules
The strategic positioning of the amino and nitrile functionalities on the trifluoro-substituted benzene (B151609) ring makes this compound a key precursor for the synthesis of diverse heterocyclic systems and pharmacologically active agents.
The 1,2-diamino substitution pattern on the benzene ring of compounds like 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) makes it a suitable precursor for synthesizing the benzimidazole (B57391) core, a privileged scaffold in drug discovery. sigmaaldrich.com Benzimidazoles are known to exhibit a wide range of biological activities. researchgate.net
While specific protocols starting directly from 4-Amino-2-(trifluoromethoxy)benzonitrile are not extensively detailed in readily available literature, the standard and widely adopted method for benzimidazole synthesis is the Phillips condensation. This method involves the reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent (such as an aldehyde followed by oxidation) under acidic and often high-temperature conditions.
The general protocol is as follows:
The o-phenylenediamine precursor (e.g., 4-Amino-2-(trifluoromethyl)benzonitrile) is mixed with a suitable carboxylic acid.
The mixture is heated, typically in the presence of a dehydrating acid like polyphosphoric acid (PPA) or in a high-boiling solvent, to facilitate the cyclization and dehydration.
The reaction mixture is cooled and then neutralized with a base to precipitate the crude benzimidazole product.
The product is then purified using techniques such as recrystallization or column chromatography.
This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the carboxylic acid used.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole-based compounds. researchgate.net Literature on benzimidazole SAR highlights that the nature and position of substituents on the bicyclic scaffold significantly influence biological activity. nih.gov
Key findings from general benzimidazole SAR studies include:
N1-Substitution: Modification at the N1 position of the imidazole (B134444) ring can greatly impact potency and pharmacokinetic properties. For example, the introduction of alkyl or benzyl (B1604629) groups can enhance anti-inflammatory action. nih.gov
C2-Substitution: The substituent at the C2 position is a primary point for diversification and is critical for interaction with biological targets. researchgate.net Aromatic or heteroaromatic rings at this position are common in many active compounds. For instance, substituting anacardic acid at the C2 position can lead to COX-2 inhibition. nih.gov
Benzene Ring Substitution (C4-C7): Substituents on the benzene portion of the scaffold, such as at the C5 and C6 positions, modulate the electronic and lipophilic properties of the molecule, affecting its activity and selectivity. nih.gov
| Position | Type of Substitution | Impact on Biological Activity |
| N1 | Alkyl, Benzyl Groups | Can enhance potency and affect pharmacokinetic profiles. nih.gov |
| C2 | Aryl, Heteroaryl, Carboxamide | A key interaction point with targets; crucial for potency. researchgate.netnih.gov |
| C5/C6 | Electron-donating/withdrawing groups | Modulates electronic properties and can influence selectivity. nih.gov |
The 4-Amino-2-(trifluoromethyl)benzonitrile scaffold is a cornerstone in the development of non-steroidal androgen receptor modulators (SARMs). chemicalbook.com These compounds are designed to mimic the anabolic effects of androgens on muscle and bone with reduced effects on reproductive tissues. nih.gov
The trifluoromethylbenzonitrile moiety is a key structural feature in several advanced SARMs. For example, the compound Enzalutamide, an androgen receptor inhibitor used in cancer therapy, is synthesized from a derivative of 4-Amino-2-(trifluoromethyl)benzonitrile. chemicalbook.comgoogle.com Another SARM candidate, known as SARM 2f (4-((2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl) benzonitrile), is also built upon this core structure. nih.govresearchgate.net In mass spectrometry studies, a common fragment ion observed for various SARMs is the protonated 4-amino-2-(trifluoromethyl)benzonitrile, highlighting its role as the foundational chemical entity. nih.gov
The conversion of the amino group of 4-Amino-2-(trifluoromethyl)benzonitrile into a reactive isothiocyanate (-N=C=S) group is a critical step in the synthesis of several pharmaceutical agents, including the anti-prostate cancer drug Enzalutamide. chemicalbook.compatsnap.com This transformation is typically achieved through reaction with thiophosgene (B130339) or its equivalents.
Synthesis Protocols:
Using Thiophosgene: One common method involves adding 4-Amino-2-(trifluoromethyl)benzonitrile portionwise to a stirred mixture of thiophosgene in a biphasic system (e.g., chloroform/water or dichloromethane/water) at room temperature. chemicalbook.comgoogle.com The reaction is typically rapid, and the resulting 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile can be isolated by extraction with an organic solvent. chemicalbook.com High yields of over 95% have been reported for this conversion, especially when conducted in a continuous flow reactor. google.comgoogle.com
Using Phenyl Thiochloroformate: An alternative, two-step method avoids the direct use of highly toxic thiophosgene. patsnap.com In the first step, 4-Amino-2-(trifluoromethyl)benzonitrile (also known as 3-trifluoromethyl-4-cyanoaniline) reacts with phenyl thiochloroformate in a solvent like dichloromethane. patsnap.com The resulting intermediate is then heated in a high-boiling solvent such as toluene (B28343), causing it to eliminate a molecule of phenol (B47542) to yield the final isothiocyanate product. patsnap.com
| Reagent | Solvent System | Temperature | Reported Yield |
| Thiophosgene | Dichloromethane / Water | 0°C to Room Temp. | ~99% chemicalbook.com |
| Thiophosgene (Flow Reactor) | Ethyl Acetate / Water | 10-50°C | >95% google.comgoogle.com |
| Phenyl Thiochloroformate | Dichloromethane, then Toluene | Room Temp., then Reflux | 72.3% patsnap.com |
The amino group of this compound can act as a nucleophile, enabling its incorporation into s-triazine (1,3,5-triazine) rings. The s-triazine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. globalscitechocean.com
A common strategy for constructing s-triazine derivatives involves the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise addition of different nucleophiles by adjusting the reaction temperature.
A general protocol would involve:
Reacting cyanuric chloride with a first nucleophile at a low temperature (e.g., 0°C).
Adding a second nucleophile (such as this compound) at a moderately elevated temperature (e.g., room temperature).
Introducing a third nucleophile at a higher temperature to complete the substitution, yielding a trisubstituted s-triazine.
This modular approach allows for the creation of large libraries of diverse compounds built around the s-triazine core. nih.gov
Production of Diaminobenzonitrile Derivatives, e.g., 4,5-Diamino-2-(trifluoromethyl)benzonitrile
The synthetic pathway begins with 4-amino-2-(trifluoromethyl)benzonitrile and proceeds through a sequence of reactions designed for scalability and high purity without the need for chromatographic purification. researchgate.net This process underscores the utility of the parent compound in accessing more functionalized derivatives that can serve as key building blocks for pharmaceuticals and other complex organic molecules.
| Starting Material | Product | Number of Steps | Overall Yield | Product Purity (HPLC Area%) | Scale |
|---|---|---|---|---|---|
| 4-Amino-2-(trifluoromethyl)benzonitrile | 4,5-Diamino-2-(trifluoromethyl)benzonitrile | 4 | 73% | 98% | Multi-hundred gram |
Role as a Versatile Chemical Building Block
The distinct reactivity of the functional groups in 4-amino-2-(trifluoromethyl)benzonitrile makes it an ideal scaffold for constructing diverse and complex molecular frameworks. Its importance is particularly noted in the pharmaceutical industry. eastfine.net
Facilitation of Multi-Gram Scale Syntheses
The industrial importance of 4-amino-2-(trifluoromethyl)benzonitrile necessitates production methods that are both efficient and scalable. Several processes have been developed to produce this intermediate on a large scale. For instance, one patented method synthesizes the compound from m-trifluoromethyl fluorobenzene (B45895) in three steps—positioning bromination, cyano group replacement, and aminolysis—with a total product yield of 73% to 75% and purity exceeding 99%. google.comgoogle.com This method is highlighted as being suitable for industrialized production due to its use of readily available raw materials and a short, simple process. google.comgoogle.com
Another documented large-scale synthesis starts with 4-amino-2-trifluoromethylbenzaldehyde and, through a reaction with ammonium (B1175870) hydrogen sulfate (B86663) in toluene followed by purification, yields 18.4 kg of 4-amino-2-(trifluoromethyl)benzonitrile with a purity of 99.9%. chemicalbook.com The existence of such robust, high-yield synthetic routes ensures a reliable supply of the compound for multi-gram and even kilogram-scale applications, which is crucial for its use in drug development and manufacturing. eastfine.net
| Starting Material | Key Reagents/Steps | Scale/Yield | Purity | Reference |
|---|---|---|---|---|
| m-Trifluoromethyl fluorobenzene | 1. Bromination 2. Cyanation 3. Aminolysis | 168 kg product from 250 kg starting material (73-75% overall yield) | >99% | google.comgoogle.com |
| 4-Amino-2-trifluoromethylbenzaldehyde | Ammonium hydrogen sulfate, Toluene | 18.4 kg product | 99.9% | chemicalbook.com |
Strategies for Enabling Complex Molecular Architectures
The unique trifluoromethylated aminobenzonitrile structure of 4-amino-2-(trifluoromethyl)benzonitrile serves as a foundational element for creating novel and complex molecules. eastfine.net Its utility is demonstrated in the synthesis of various heterocyclic compounds. For example, it can be used as a precursor for benzimidazoles, which are investigated for their biological activities. chemicalbook.com
The reactivity of the amino and cyano groups allows for a range of chemical transformations. The amino group can undergo reactions to form amides or participate in cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to build more elaborate structures. Researchers explore its use as a versatile building block for novel non-steroidal androgen receptor modulators (SARMs), where its scaffold allows for the synthesis of new chemical entities with potentially improved properties. eastfine.net General synthetic strategies, such as the base-promoted reaction of 2-aminobenzonitriles with ynones to form polysubstituted 4-aminoquinolines, illustrate the types of complex molecular architectures that can be accessed from this class of compounds. cardiff.ac.uk
Applications in Specialized Chemical Fields
Medicinal and Pharmaceutical Chemistry Research
The structure of 4-Amino-2-(trifluoromethoxy)benzonitrile makes it a compound of significant interest in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.
As a functionalized benzonitrile (B105546), this compound serves as a versatile intermediate in the synthesis of more complex molecules. The amino group provides a reactive site for a wide range of chemical transformations, such as amide bond formation or diazotization, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. These reactive handles allow for its incorporation into larger, more complex molecular scaffolds destined to become Active Pharmaceutical Ingredients (APIs). Its pre-installed trifluoromethoxy group is advantageous as it allows chemists to introduce this valuable moiety early in a synthetic sequence.
The design of novel therapeutic agents often relies on building blocks that can confer desirable properties to the final molecule. The trifluoromethoxy group present in this compound is a key feature used by medicinal chemists to fine-tune the characteristics of a drug candidate. nih.gov By incorporating this compound into a lead molecule, researchers can systematically modify its properties to enhance binding affinity for a specific biological target, alter its solubility, or improve its pharmacokinetic profile. nih.gov
The trifluoromethoxy group is a component of certain drugs developed for neurological disorders. A key example is Riluzole, which is used in the treatment of amyotrophic lateral sclerosis. mdpi.com In Riluzole, the trifluoromethoxy group enhances lipophilicity, which aids its passage across the blood-brain barrier—a critical feature for drugs targeting the central nervous system. mdpi.com This group also improves the drug's metabolic stability, leading to a longer half-life and better bioavailability. mdpi.com The presence of this functional group in this compound suggests its potential as a building block for new chemical entities aimed at neurological targets. While specific applications in oncology are not detailed in available research, fluorinated compounds in general are of high interest in the development of anti-cancer agents.
The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to modulate a compound's properties. mdpi.com The trifluoromethoxy (-OCF3) group, in particular, is known to significantly impact a molecule's lipophilicity and metabolic stability. mdpi.comnih.gov
Lipophilicity: The trifluoromethoxy group is highly lipophilic (fat-soluble), more so than a trifluoromethyl or methoxy (B1213986) group. mdpi.comnih.gov This property can enhance a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins, potentially increasing its biological activity. mdpi.com
These characteristics make the trifluoromethoxy group a valuable tool for overcoming common challenges in drug development related to absorption, distribution, metabolism, and excretion (ADME). mdpi.com
Table 1: Comparison of Physicochemical Properties of Functional Groups
| Functional Group | Hansch π Parameter (Lipophilicity) | Metabolic Stability | Key Characteristics |
|---|---|---|---|
| Trifluoromethoxy (-OCF3) | High | High | Strong electron-withdrawing nature, resistant to enzymatic breakdown. mdpi.comnih.gov |
| Trifluoromethyl (-CF3) | Moderate (+0.88) | High | Strong electron-withdrawing, sterically compact, bioisostere for chlorine. mdpi.com |
| Methoxy (-OCH3) | Low | Low | Prone to metabolic O-dealkylation. mdpi.com |
| Chlorine (-Cl) | Moderate | Moderate | Common halogen substituent, can be a bioisostere for methyl. mdpi.com |
Given the advantageous properties conferred by the trifluoromethoxy group, this compound can be envisioned as a starting material for compounds in a variety of therapeutic areas. Its potential is not limited to neurology but could extend to any field where enhanced membrane permeability, metabolic stability, and target binding are desired. nih.govmdpi.com
Agrochemical Research and Development
The trifluoromethoxy group is of growing importance in the agrochemical industry. nih.gov The same properties that are beneficial in pharmaceuticals—such as increased stability and lipophilicity—are also valuable for developing effective and persistent pesticides, herbicides, and fungicides. nih.gov The enhanced stability of the -OCF3 group can lead to longer-lasting effects in the field, while its lipophilicity can improve uptake by the target pest or plant. nih.gov
Several registered pesticides incorporate a trifluoromethoxy group, demonstrating its utility in this sector. Examples include the proinsecticide Indoxacarb and the insect growth regulator Triflumuron. nih.gov The chemical structure of this compound makes it a suitable scaffold for the synthesis of new agrochemical candidates, offering a reliable way to introduce the trifluoromethoxy moiety into novel active ingredients.
Role in Enhancing Efficacy of Pesticides and Herbicides
While direct applications of this compound in commercial pesticides and herbicides are not extensively documented in publicly available research, its structural analogs play a significant role in the agrochemical sector. The presence of a fluorinated group, such as trifluoromethoxy or the closely related trifluoromethyl group, is a key feature in modern agrochemical design. For instance, the analog 4-Amino-2-(trifluoromethyl)benzonitrile (B20432) is utilized in the formulation of potent insecticides crucial for crop protection. chemimpex.com
Advanced Materials Science Research
Development of Polymers and Coatings with Enhanced Properties
In the field of materials science, fluorinated compounds are prized for their ability to impart unique properties to polymers and coatings, such as enhanced thermal stability and chemical resistance. While research specifically detailing the incorporation of this compound into polymers is nascent, the utility of its structural relatives is well-established. The trifluoromethyl (-CF3) analog, for example, is incorporated into advanced polymers to improve these key characteristics. chemimpex.com
Contribution to Specialty Chemicals and Liquid Crystal Technologies
The most significant documented application of the trifluoromethoxy moiety is in the field of liquid crystal (LC) technologies. The unique electronic properties of the -OCF3 group make it a valuable component in the synthesis of advanced liquid crystal materials. Research has focused on synthesizing novel organic compounds with self-assembling behavior for use in devices operating in the visible light and infrared (IR) spectra. nih.gov
Compounds based on a 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate (B1203000) core are examples of new materials developed for such applications. nih.gov The trifluoromethoxy group, along with the benzonitrile structure, influences the polarity, polarizability, and molecular geometry of the final compounds, which are critical factors in determining their mesomorphic (liquid crystal) behavior. researchgate.netresearchgate.net These properties are essential for applications in high-resolution displays, optical switches, and sensors. nih.gov
Table 1: Key Moieties in Liquid Crystal Design and Their Properties
| Moiety | Contribution to Liquid Crystal Properties |
| Trifluoromethoxy (-OCF3) Group | Increases polarity, enhances thermal stability, and influences mesophase behavior. nih.govpsu.edu |
| Benzonitrile Core | Provides a rigid, linear molecular structure and high polarizability, which helps stabilize the nematic (liquid crystal) phase. researchgate.net |
| Biphenyl Group | Acts as a rigid core component, contributing to the linearity and anisotropic properties necessary for liquid crystal formation. nih.govresearchgate.net |
Research on Fluorinated Compounds for Stability and Resistance
The trifluoromethoxy group in this compound places it firmly within a class of compounds extensively researched for their enhanced stability and resistance. The incorporation of fluorine into organic molecules is a powerful strategy to modulate their physical and chemical properties. psu.edu The high electronegativity of fluorine and the strength of the carbon-fluorine bond confer significant metabolic and thermal stability. eastfine.netnih.gov
In medicinal chemistry and materials science, fluorination is used to block metabolic degradation pathways, improve resistance to oxidative processes, and enhance the thermal stability of the molecule. eastfine.netpsu.edu The trifluoromethoxy group, being a strong electron-withdrawing group, can also influence the electronic properties of the aromatic ring, which is a critical factor in designing molecules for specific applications, from pharmaceuticals to high-performance materials. eastfine.net
Table 2: Influence of Fluorination on Compound Properties
| Property | Effect of Trifluoromethoxy (-OCF3) Group | Scientific Rationale |
| Metabolic Stability | Increased | The C-F bonds are highly stable and resistant to enzymatic cleavage, prolonging the molecule's active life. eastfine.netnih.gov |
| Thermal Stability | Enhanced | The high bond energy of C-F bonds increases the overall thermal resistance of the compound. innospk.com |
| Lipophilicity | Increased | The -OCF3 group increases the compound's affinity for lipids, which can improve its ability to cross biological membranes. eastfine.net |
| Chemical Resistance | Improved | The electron-withdrawing nature of the group can protect the aromatic ring from certain chemical reactions. psu.edu |
Contributions to Analytical Chemistry
Utilization as a Reagent in Detection and Quantification Methodologies
In analytical chemistry, compounds with unique structural features are often employed as reagents or reference standards. While specific methodologies utilizing this compound as a primary reagent are not widely reported, its analog, 4-Amino-2-(trifluoromethyl)benzonitrile, serves as a standard reference material in chromatographic techniques. chemimpex.com This allows researchers to accurately quantify similar compounds in complex mixtures.
The presence of the amino group allows for derivatization reactions, a common strategy in analytical chemistry to enhance the detectability of molecules. For instance, amino groups can be tagged with fluorescent labels for analysis by methods like capillary electrophoresis with laser-induced fluorescence detection. nih.gov Although not specific to this compound, general methods for the quantification of underivatized amino acids using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are well-developed and could potentially be adapted. researchgate.net The distinct mass and potential chromatographic behavior of this compound would make it a suitable candidate for use as an internal standard or reference compound in specialized analytical applications.
Theoretical and Computational Investigations
Quantum Chemical Calculations and Molecular Modeling
There is no specific published data on quantum chemical calculations or molecular modeling for 4-Amino-2-(trifluoromethoxy)benzonitrile. Such studies would typically involve optimizing the molecule's three-dimensional geometry, calculating its vibrational frequencies, and determining various thermodynamic properties.
Prediction of Reactivity and Electronic Properties
Detailed predictions of the reactivity and electronic properties of this compound based on computational analysis are not available. This type of investigation would usually include the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the resulting energy gap, and the molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.
Simulation of Synthetic Pathways and Reaction Mechanisms
The simulation of synthetic pathways and the elucidation of reaction mechanisms at a computational level for this compound have not been reported in the scientific literature. These studies would provide valuable insights into the energetics of potential synthetic routes and the transition states of key reaction steps.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency
Current synthetic routes for structurally similar aminobenzonitriles often involve multi-step processes that can be inefficient and costly. Future research could focus on developing more streamlined and efficient synthetic methodologies for 4-Amino-2-(trifluoromethoxy)benzonitrile.
One promising area of exploration is the development of a one-pot synthesis. This approach, which combines multiple reaction steps into a single procedure, can significantly improve efficiency by reducing the need for intermediate purification steps and minimizing solvent waste. For instance, a patented novel method for preparing 4-amino-2-trifluoromethyl benzonitrile (B105546) utilizes a three-step process of positioning bromination, cyano group replacement, and aminolysis substitution. google.comgoogle.com A similar strategy could be adapted for the trifluoromethoxy analogue. This method boasts a high-purity product (over 99%) and a total yield of 73-75%, with the added benefits of readily available raw materials, a simple process, and a short route. google.comgoogle.com
Further research could also investigate the use of novel catalysts to improve reaction rates and yields. The development of more efficient catalytic systems could lead to milder reaction conditions, reducing energy consumption and the formation of byproducts.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Adapting existing multi-step processes into a single procedure. |
| Novel Catalysis | Improved reaction rates and yields, milder conditions. | Development of new catalysts specific to the synthesis of trifluoromethoxy-substituted benzonitriles. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Transitioning batch synthesis to continuous flow processes. |
Development of Advanced Derivatives with Tailored Functionalities
The unique electronic properties imparted by the trifluoromethoxy group make this compound an attractive scaffold for the development of advanced derivatives with tailored functionalities. The amino and nitrile groups serve as versatile handles for a wide range of chemical transformations.
Future research is likely to focus on synthesizing derivatives for applications in medicinal chemistry and materials science. For example, by modifying the amino group, researchers could create a library of novel compounds to be screened for biological activity. Analogous compounds have been used in the preparation of non-steroidal androgen receptor modulators and as starting materials for benzimidazoles with potential anticancer properties. chemicalbook.com
In materials science, derivatives of this compound could be explored for the development of novel polymers and coatings with enhanced thermal stability and chemical resistance. chemimpex.com The trifluoromethoxy group can significantly alter the properties of materials, leading to applications in advanced electronics and aerospace.
Expansion of Applications in Emerging Scientific Disciplines
The distinct properties of this compound suggest its potential for application in a variety of emerging scientific fields. Its structural motifs are found in compounds with diverse biological activities, opening doors for its use in drug discovery and agrochemical research.
In the pharmaceutical sector, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. eastfine.net The trifluoromethoxy group is often used in drug design to improve metabolic stability and bioavailability. Research could focus on incorporating this moiety into new drug candidates for a range of diseases.
In the field of agrochemicals, the trifluoromethyl group, a close relative of the trifluoromethoxy group, is known to enhance the biological activity of pesticides and herbicides. chemimpex.com Therefore, derivatives of this compound could be investigated for the development of new and more effective crop protection agents.
Green Chemistry Approaches in Synthesis and Application
As the chemical industry moves towards more sustainable practices, the development of green chemistry approaches for the synthesis and application of this compound will be crucial. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Future research in this area could focus on several key aspects:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. cardiff.ac.uk
Catalytic Reactions: Employing catalysts to enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and the formation of unwanted byproducts.
By integrating the principles of green chemistry, the synthesis and application of this compound and its derivatives can be made more environmentally friendly and economically viable. unibo.itunife.it
Q & A
Q. What are the standard synthetic protocols for 4-Amino-2-(trifluoromethoxy)benzonitrile in academic laboratories?
The compound is typically synthesized via a multi-step route starting from o-aminobenzotrifluoride. Key steps include nitration, diazotization, and Sandmeyer cyanidation, followed by nitro group reduction. For example, nitration introduces functional groups at specific positions, while Sandmeyer conditions (CuCN/KCN) replace diazonium intermediates with cyano groups. Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize side products like chlorinated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard. H NMR reveals aromatic proton splitting patterns (e.g., doublets for CF-adjacent protons), while F NMR confirms trifluoromethoxy group integrity. HPLC with UV detection (λ = 270 nm) ensures purity (>99%) and quantifies impurities like 4-Amino-2-(trifluoromethyl)benzonitrile (<0.1%) using relative retention times .
Q. How does the trifluoromethoxy group influence the compound's physicochemical properties?
The electron-withdrawing CFO group increases acidity (pKa ≈ 0.5) and stabilizes the aromatic ring, enhancing thermal stability (mp 141–145°C). Density functional theory (DFT) calculations show reduced electron density at the amino group, affecting reactivity in nucleophilic substitutions. These properties are critical for solubility in polar aprotic solvents (e.g., DMF) used in benzimidazole syntheses .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a precursor for benzimidazole derivatives, which inhibit endothelial cell proliferation in breast cancer models. The cyano group facilitates cyclization reactions, while the trifluoromethoxy moiety enhances metabolic stability. Researchers optimize substituent positions to balance potency and pharmacokinetics .
Q. How should this compound be stored to ensure long-term stability?
Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the cyano group. Light-sensitive degradation products (e.g., carboxylic acids) are avoided by using amber glassware. Regular HPLC monitoring is recommended for batches stored >6 months .
Advanced Research Questions
Q. How can conflicting mechanistic data on photocatalytic fragmentation of this compound be resolved?
Transient absorption spectroscopy and F NMR reveal that visible-light-mediated single-electron reduction generates a catalyst charge-transfer complex, releasing fluorophosgene. Contradictions in intermediate detection (e.g., carbonyl fluoride vs. fluorophosgene) arise from solvent-dependent equilibria. Controlled moisture levels and deuterated solvents help clarify pathways .
Q. What computational methods predict the compound's reactivity in radical-mediated reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to predict sites for radical attack. The trifluoromethoxy group lowers the LUMO energy, favoring electron-deficient aromatic systems. MD simulations further assess solvent effects on reaction kinetics .
Q. How can impurity profiling be optimized for pharmaceutical-grade batches?
UPLC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) detects trace impurities like 4-Amino-2-(trifluoromethyl)benzonitrile. Method validation includes spike-recovery tests (95–105%) and LOQ determination (0.01%). Relative response factors (1.4 for the impurity vs. parent compound) ensure accurate quantification .
Q. What strategies mitigate byproduct formation during benzimidazole synthesis?
Solvent selection (e.g., DMF vs. THF) and catalyst screening (e.g., Pd/C vs. CuI) reduce undesired cyclization byproducts. Kinetic studies show that maintaining pH > 8.5 minimizes premature deprotonation of the amino group. Microwave-assisted synthesis (100°C, 30 min) improves yield (85%) compared to conventional heating .
Q. How does the compound's electronic structure affect its role in non-radical photocatalysis?
The cyano group stabilizes the radical anion intermediate via resonance, while the trifluoromethoxy group enhances electrophilicity for fluorophosgene release. Transient spectroscopy identifies a dimeric catalyst complex as the active species, with charge-transfer bands at 450–500 nm. Solvent polarity tunes the redox potential for selective fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
